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Cat. No.: B15606104 Get Quote

Introduction

G-1 (1-[4-(6-bromobenzo[1][2]dioxol-5yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-

ethanone) is a potent and selective non-steroidal agonist for the G protein-coupled estrogen

receptor (GPER), also known as GPR30.[3][4][5] With a high binding affinity for GPER (Kd ≈ 10

nM) and minimal to no binding to classical nuclear estrogen receptors (ERα and ERβ) at

concentrations up to 10 µM, G-1 is an invaluable tool for elucidating the specific non-genomic

signaling pathways mediated by GPER in vivo.[3][6] Its use has been instrumental in

differentiating GPER's rapid signaling effects from the classical genomic actions of estrogens.

[1][7]

GPER activation by G-1 initiates a variety of downstream signaling cascades.[1] The receptor

can couple to both Gαs and pertussis toxin-sensitive Gαi/o proteins, utilizing second

messengers like cAMP and Ca2+.[1] A primary pathway involves the transactivation of the

Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream kinases

such as ERK1/2 and PI3K/Akt.[1][7] Another key pathway involves the activation of adenylyl

cyclase, leading to cAMP production and Protein Kinase A (PKA) activation.[1]

Key In Vivo Applications

The selective activation of GPER by G-1 has been shown to impact a wide range of

physiological and pathological processes across multiple preclinical animal models.
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Cardiovascular System: G-1 administration replicates many of the beneficial cardiovascular

effects of estrogen without the feminizing effects.[1] It has been demonstrated to cause acute

vasodilation in rats, leading to a dose-dependent reduction in blood pressure.[8] Chronic G-1

treatment can lower blood pressure in hypertensive rat models, such as ovariectomized

mRen2. Lewis rats, partly by regulating the renin-angiotensin system.[1][9] Furthermore, G-1

provides cardioprotective effects against ischemia-reperfusion injury and doxorubicin-

induced cardiotoxicity.[10][11]

Metabolic Regulation: GPER activation by G-1 plays a significant role in metabolic

homeostasis.[12][13] In preclinical models of obesity and diabetes, G-1 treatment has been

shown to reduce body weight, restore glucose homeostasis, and improve insulin sensitivity.

[1][14] It can protect pancreatic β-cells from apoptosis and stimulate insulin release.[3][10]

However, its effects can be complex and diet-dependent; in postmenopausal mice on a high-

fat diet, G-1 exhibited anti-obesity effects but also impaired glucose tolerance.[15]

Oncology: The role of GPER in cancer is context-dependent, and G-1 has been used to

probe these diverse functions. In some cancers, GPER activation is anti-proliferative. For

instance, G-1 inhibits the growth of mantle cell lymphoma, gastric cancer, and certain ER-

negative breast cancers in vivo.[3][4][16] In contrast, in other models, such as ER-negative

breast cancer cells and associated fibroblasts, G-1 has been shown to promote

angiogenesis and cancer progression.[6] This highlights the importance of characterizing the

specific GPER-driven pathways in the cancer type of interest.

Neuroprotection: G-1 has demonstrated neuroprotective effects in models of cerebral

ischemia. It can reduce inflammatory damage and inhibit microglia activation, suggesting a

therapeutic potential for stroke and other neurodegenerative disorders.[17]

Important Considerations

Researchers should be aware that G-1 can exhibit concentration-dependent effects, and at

higher micromolar concentrations, it may induce GPER-independent effects, such as

microtubule disruption.[1] Therefore, careful dose-response studies are essential. To confirm

that the observed in vivo effects are specifically mediated by GPER, it is highly recommended

to include experimental groups treated with a GPER-selective antagonist, such as G15 or G36,

in combination with G-1.[3][5]
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Caption: GPER signaling pathways activated by the G-1 agonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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